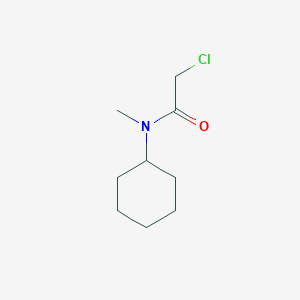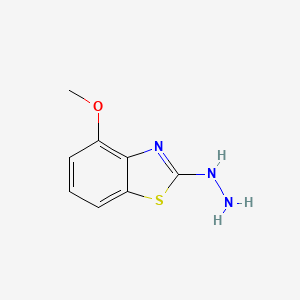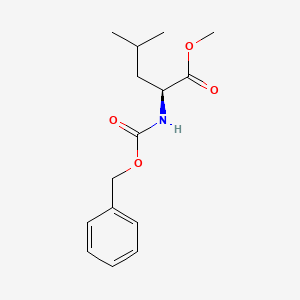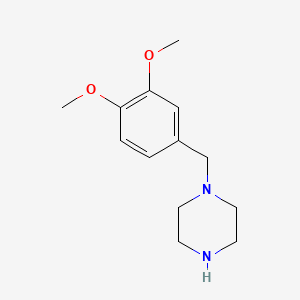
6-Mercaptopyridine-3,4-dicarboxylic acid
Descripción general
Descripción
6-Mercaptopyridine-3,4-dicarboxylic acid (MPD) is a heterocyclic organic compound that contains a pyridine ring and two carboxylic acid groups. MPD is a versatile molecule that has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmaceuticals, and materials science.
Mecanismo De Acción
The mechanism of action of 6-Mercaptopyridine-3,4-dicarboxylic acid depends on its application. In biochemistry, 6-Mercaptopyridine-3,4-dicarboxylic acid acts as a chelating agent by forming stable complexes with metal ions. The complex formation is driven by the coordination of the metal ion with the carboxylic acid and thiol groups of 6-Mercaptopyridine-3,4-dicarboxylic acid. In pharmaceuticals, 6-Mercaptopyridine-3,4-dicarboxylic acid induces apoptosis in cancer cells by activating the caspase pathway, which is a series of proteolytic enzymes that are responsible for cell death. In materials science, 6-Mercaptopyridine-3,4-dicarboxylic acid acts as a building block for the synthesis of MOFs by coordinating with metal ions to form a three-dimensional network.
Biochemical and Physiological Effects
6-Mercaptopyridine-3,4-dicarboxylic acid has been shown to have biochemical and physiological effects in various studies. In biochemistry, 6-Mercaptopyridine-3,4-dicarboxylic acid has been shown to selectively chelate copper and zinc ions, which are essential for the proper functioning of many enzymes. In pharmaceuticals, 6-Mercaptopyridine-3,4-dicarboxylic acid has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. In materials science, 6-Mercaptopyridine-3,4-dicarboxylic acid has been shown to form stable complexes with metal ions, which can be used for the synthesis of MOFs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Mercaptopyridine-3,4-dicarboxylic acid has several advantages and limitations for lab experiments. One advantage is its ability to selectively chelate metal ions, which can be used for metal ion detection and quantification. Another advantage is its potential as an antitumor agent, which can be used for cancer research. One limitation is its potential toxicity, which can affect the accuracy of the results. Another limitation is its limited solubility in some solvents, which can affect the reproducibility of the results.
Direcciones Futuras
There are several future directions for the research on 6-Mercaptopyridine-3,4-dicarboxylic acid. One direction is the development of new synthesis methods that can improve the yield and purity of 6-Mercaptopyridine-3,4-dicarboxylic acid. Another direction is the investigation of the potential applications of 6-Mercaptopyridine-3,4-dicarboxylic acid in other fields of science, such as catalysis and energy storage. Another direction is the optimization of the antitumor activity of 6-Mercaptopyridine-3,4-dicarboxylic acid by modifying its chemical structure. Finally, the development of new analytical methods for the detection and quantification of 6-Mercaptopyridine-3,4-dicarboxylic acid and its complexes with metal ions can also be a future direction.
Conclusion
In conclusion, 6-Mercaptopyridine-3,4-dicarboxylic acid is a versatile molecule that has potential applications in various fields of science. Its ability to selectively chelate metal ions and induce apoptosis in cancer cells makes it a promising molecule for metal ion detection, cancer research, and pharmaceuticals. However, its potential toxicity and limited solubility can affect the accuracy and reproducibility of the results. Future research on 6-Mercaptopyridine-3,4-dicarboxylic acid should focus on the development of new synthesis methods, investigation of new applications, optimization of its antitumor activity, and development of new analytical methods.
Aplicaciones Científicas De Investigación
6-Mercaptopyridine-3,4-dicarboxylic acid has been extensively studied for its potential applications in various fields of science. In biochemistry, 6-Mercaptopyridine-3,4-dicarboxylic acid is used as a chelating agent for metal ions, such as copper and zinc. 6-Mercaptopyridine-3,4-dicarboxylic acid forms stable complexes with these metal ions, which can be used for metal ion detection and quantification. In pharmaceuticals, 6-Mercaptopyridine-3,4-dicarboxylic acid has been shown to have potential as an antitumor agent. 6-Mercaptopyridine-3,4-dicarboxylic acid inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In materials science, 6-Mercaptopyridine-3,4-dicarboxylic acid is used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage and separation.
Propiedades
IUPAC Name |
6-sulfanylidene-1H-pyridine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4S/c9-6(10)3-1-5(13)8-2-4(3)7(11)12/h1-2H,(H,8,13)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEGTCJZTPPQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=S)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376261 | |
| Record name | 6-MERCAPTOPYRIDINE-3,4-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Mercaptopyridine-3,4-dicarboxylic acid | |
CAS RN |
219652-62-7 | |
| Record name | 6-MERCAPTOPYRIDINE-3,4-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



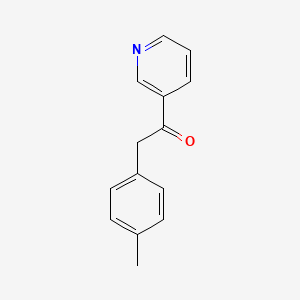


![2-[2-(2-chlorophenyl)phenyl]acetic Acid](/img/structure/B1598067.png)

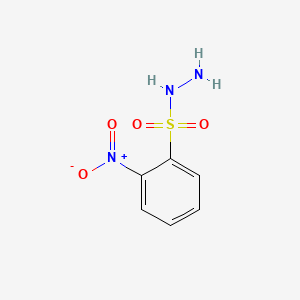

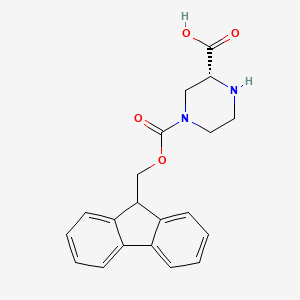
![(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1598073.png)
